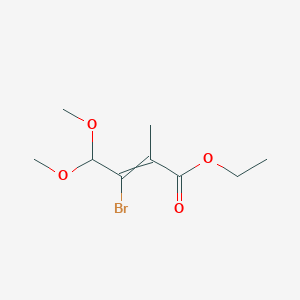

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Beschreibung

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organobromine compound characterized by an α,β-unsaturated ester backbone substituted with a bromine atom at position 3, two methoxy groups at position 4, and a methyl group at position 2. The bromine substituent enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its dimethoxy and ester functionalities further contribute to its versatility in pharmaceutical and agrochemical manufacturing.

Eigenschaften

Molekularformel |

C9H15BrO4 |

|---|---|

Molekulargewicht |

267.12 g/mol |

IUPAC-Name |

ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3 |

InChI-Schlüssel |

NTIUDPXPWABBQB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=C(C(OC)OC)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-3-Brom-4,4-dimethoxy-2-methyl-2-butenoat beinhaltet typischerweise die Bromierung von Ethyl-4,4-dimethoxy-2-methyl-2-butenoat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position zu gewährleisten. Häufig verwendete Reagenzien bei dieser Synthese sind Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan oder Chloroform .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Techniken wie Destillation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-3-Brom-4,4-dimethoxy-2-methyl-2-butenoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Verbindung kann zu dem entsprechenden Ethyl-4,4-dimethoxy-2-methyl-2-butenoat reduziert werden.

Oxidationsreaktionen: Oxidation kann je nach verwendetem Oxidationsmittel zur Bildung verschiedener funktioneller Gruppen führen.

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chrom(VI)-oxid (CrO3).

Hauptprodukte:

- Substitutionsreaktionen ergeben verschiedene substituierte Derivate.

- Reduktionsreaktionen produzieren den entsprechenden nicht-bromierten Ester.

- Oxidationsreaktionen können Carbonsäuren oder andere oxidierte Produkte liefern .

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Brom-4,4-dimethoxy-2-methyl-2-butenoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle eingesetzt.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Wird für seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Arzneimittelsynthese untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Brom-4,4-dimethoxy-2-methyl-2-butenoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom kann an nukleophilen Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen. Diese Derivate können mit biologischen Molekülen interagieren und so möglicherweise biochemische Pfade und zelluläre Funktionen beeinflussen .

Ähnliche Verbindungen:

- Ethyl-4-Brom-3-methyl-2-butenoat

- Methyl-4-Brom-2-butenoat

- Ethyl-4,4-Dimethoxy-2-methyl-2-butenoat

Vergleich: Ethyl-3-Brom-4,4-dimethoxy-2-methyl-2-butenoat ist aufgrund des Vorhandenseins von sowohl Brom- als auch Methoxygruppen einzigartig, die ihm eine unterschiedliche Reaktivität und Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen bietet es eine vielseitige Plattform für weitere chemische Modifikationen und Anwendungen .

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate

Structural Differences: This compound lacks the bromine atom at position 3, which is present in the target molecule. Reactivity and Applications: The absence of bromine reduces its suitability for substitution reactions. However, the α,β-unsaturated ester moiety retains utility in Michael additions or Diels-Alder reactions. Its commercial availability (3 suppliers) suggests widespread use as a precursor for further functionalization .

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

Structural Differences: Features a bromine atom on an aromatic ring (4-bromo-2-formyl-6-methoxyphenoxy group) instead of an aliphatic chain. The formyl group introduces additional reactivity for condensation or reduction reactions. Reactivity and Applications: The aromatic bromine is less reactive in aliphatic substitution but may participate in Ullmann or Suzuki-Miyaura couplings. The formyl group enables applications in synthesizing heterocycles or Schiff bases .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Structural Differences: An aromatic bromine attached to an acetophenone core, contrasting with the aliphatic bromine in the target compound. Reactivity and Applications: Aromatic bromides are typically inert in SN2 reactions but undergo electrophilic substitutions or transition metal-catalyzed couplings. This compound is used as an intermediate in controlled industrial or laboratory settings .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Structural Differences : A psychoactive phenethylamine derivative with bromine on a dimethoxy-substituted aromatic ring.

Reactivity and Applications : The amine group facilitates pharmacological activity, unlike the ester-based target compound. 2C-B is primarily relevant in neuropharmacology and forensic analysis .

Fluorinated Bromides (e.g., (3-Bromo-4,4,4-trifluorobutyl)benzene)

Structural Differences: Fluorine atoms introduce strong electron-withdrawing effects, altering electronic properties compared to the methoxy and ester groups in the target compound.

Data Table: Key Comparative Properties

Research Findings and Trends

- Bromine Position: Aliphatic bromine (target compound) exhibits higher reactivity in nucleophilic substitutions compared to aromatic bromine (e.g., 2-Bromo-4'-methoxyacetophenone) .

- Fluorine vs. Methoxy : Fluorinated bromides prioritize stability under harsh conditions, whereas methoxy groups enhance solubility and electronic modulation .

- Pharmacological vs. Industrial Use : Brominated phenethylamines (2C-B) diverge from ester-based compounds in application scope, emphasizing the role of functional groups in determining biological activity .

Biologische Aktivität

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound that has garnered interest in medicinal and synthetic chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential applications, synthesis methods, and relevant case studies.

Molecular Formula: C11H15BrO4

Molecular Weight: 267.12 g/mol

The compound is characterized by the presence of a bromo substituent at the third carbon of the butenoate chain and two methoxy groups at the fourth carbon. These structural features may enhance its reactivity and biological activity compared to similar compounds.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common approaches include:

- Bromination Reactions: Utilizing bromine or brominating agents to introduce the bromo group.

- Esterification Reactions: Reacting appropriate acids with alcohols in the presence of catalysts.

- Nucleophilic Substitution: Employing nucleophiles to replace leaving groups in precursor compounds.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms (like bromine) and methoxy groups can contribute to enhanced biological activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in antimicrobial formulations.

Interaction with Biological Targets

This compound may interact with various biological targets through mechanisms such as:

- Enzyme Inhibition: Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing physiological responses.

These interactions are crucial for assessing both its utility in synthesis and its safety profile in potential pharmaceutical applications.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of brominated esters, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 0.5 | Staphylococcus aureus |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed its potential as a competitive inhibitor of certain hydrolases. The kinetic parameters were analyzed using Lineweaver-Burk plots.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 5.6 | Competitive |

| Lipase | 12.3 | Non-competitive |

These findings indicate that the compound may have therapeutic implications in conditions where these enzymes are dysregulated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.